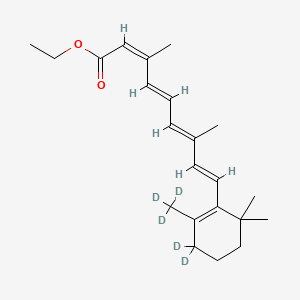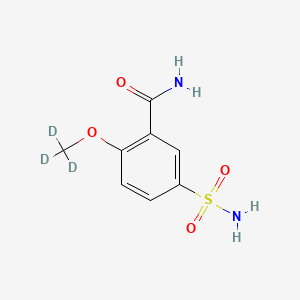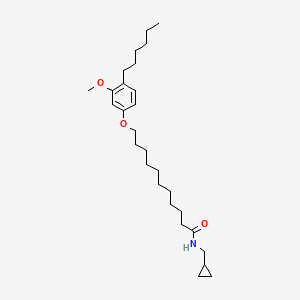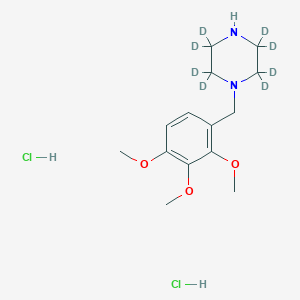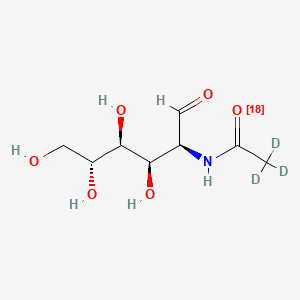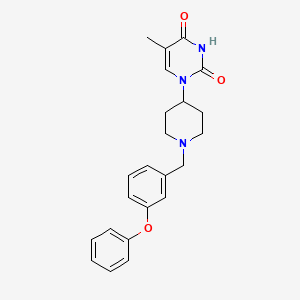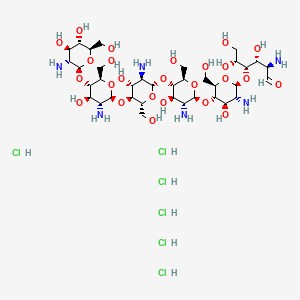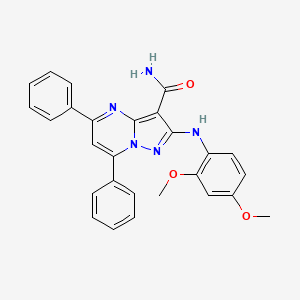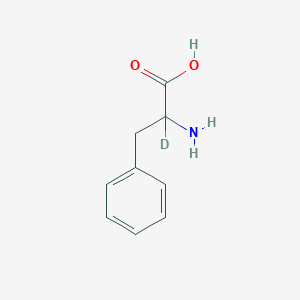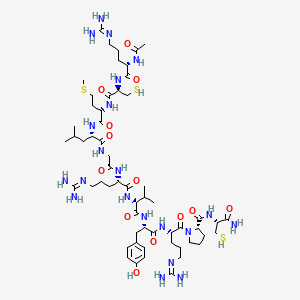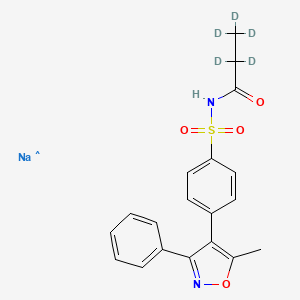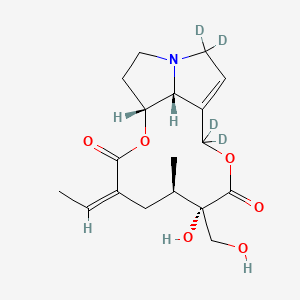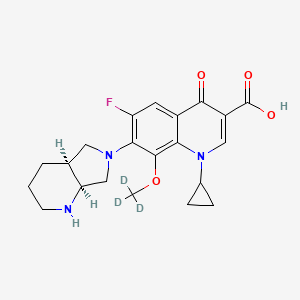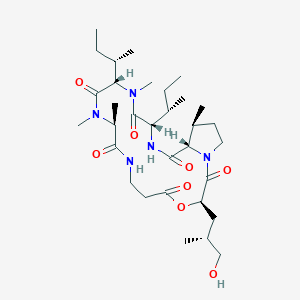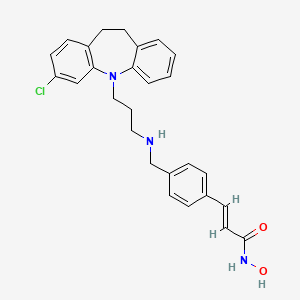
Hdac-IN-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-38 is a compound that belongs to the class of histone deacetylase inhibitors. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in the treatment of cancer and other diseases involving epigenetic dysregulation .
Métodos De Preparación
The synthesis of Hdac-IN-38 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Hdac-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hdac-IN-38 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, it is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions involving epigenetic dysregulation. In industry, it is used in the development of new drugs and as a research tool in drug discovery .
Mecanismo De Acción
Hdac-IN-38 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its effects are mediated through the modulation of gene expression and chromatin remodeling. The pathways involved in its mechanism of action include the regulation of transcription factors, cell cycle regulators, and apoptotic proteins .
Comparación Con Compuestos Similares
Hdac-IN-38 is one of many histone deacetylase inhibitors, and it has unique properties that distinguish it from other similar compounds. Compared to first-generation inhibitors, this compound is more selective for specific histone deacetylase isoforms, which may result in improved efficacy and reduced side effects. Similar compounds include vorinostat, belinostat, panobinostat, and romidepsin, each with its own spectrum of activity and therapeutic applications .
Propiedades
Fórmula molecular |
C27H28ClN3O2 |
|---|---|
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
(E)-3-[4-[[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propylamino]methyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C27H28ClN3O2/c28-24-14-13-23-12-11-22-4-1-2-5-25(22)31(26(23)18-24)17-3-16-29-19-21-8-6-20(7-9-21)10-15-27(32)30-33/h1-2,4-10,13-15,18,29,33H,3,11-12,16-17,19H2,(H,30,32)/b15-10+ |
Clave InChI |
TURBURJBILXASP-XNTDXEJSSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNCC4=CC=C(C=C4)/C=C/C(=O)NO |
SMILES canónico |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNCC4=CC=C(C=C4)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


